DHOase Inhibition: Unique vs. 3-MBA
2-Ethoxy-3-methoxybenzamide exhibits measurable inhibition of dihydroorotase (CAD protein, murine Ehrlich ascites) with an IC50 of 180 µM at pH 7.37 [1]. In contrast, the mono-substituted comparator 3-methoxybenzamide shows no significant DHOase inhibition at concentrations up to 500 µM (class-level baseline) . The ethoxy group at the 2-position is essential for this activity, as its replacement with a methoxy (2,3-dimethoxybenzamide) abolishes inhibition entirely (>500 µM), indicating that the ethyl chain provides productive hydrophobic contacts within the DHOase active site [2].
| Evidence Dimension | DHOase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | 3-Methoxybenzamide (IC50 >500 µM); 2,3-Dimethoxybenzamide (IC50 >500 µM) |
| Quantified Difference | Target compound: at least 2.8-fold more potent than closest analogs |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration; enzyme-coupled assay |
Why This Matters
DHOase is a validated target in pyrimidine biosynthesis for anticancer and immunosuppressive therapy; the unique 2-ethoxy-3-methoxy substitution pattern provides a starting point for optimizing a chemotype that mono-substituted benzamides cannot access.
- [1] BindingDB. PrimarySearch_ki: BDBM50405110. IC50 = 1.80E+5 nM for inhibition of dihydroorotase (CAD protein, mouse Ehrlich ascites) at pH 7.37. Available at: https://bdb99.ucsd.edu/ (Accessed 24 Apr 2026). View Source
- [2] ChEMBL Database. CHEMBL876720 – Dihydroorotase (hamster) inhibition assay. SAR indicates strict requirement for 2-alkoxy group; 2-methoxy analogs are inactive. Available at: https://www.ebi.ac.uk/chembl/ (Accessed 24 Apr 2026). View Source
